3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of appropriate precursors under controlled conditions.
Bucherer-Bergs Reaction: This method involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the desired imidazolidine-2,4-dione.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized imidazolidine derivatives.
Reduction Products: Reduced forms of the imidazolidine ring.
Substitution Products: Substituted imidazolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of other complex organic molecules.
Biology:
Antibacterial Agents: Exhibits antibacterial properties against various bacterial strains.
Anticonvulsant Agents: Shows potential as an anticonvulsant agent in molecular docking studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels, thereby exerting its anticonvulsant effects . The compound’s structure allows it to fit well into the active sites of these channels, leading to its biological activity .
Comparison with Similar Compounds
- 3-Cyclohexyl-5-methylimidazolidine-2,4-dione
- 3-Phenyl-5-methylimidazolidine-2,4-dione
- 3-Cyclohexyl-5-ethylimidazolidine-2,4-dione
Comparison:
- Structural Differences: The presence of different substituents (e.g., phenyl, methyl, ethyl) on the imidazolidine ring distinguishes these compounds from each other .
- Biological Activity: The unique combination of cyclohexyl and phenyl groups in 3-cyclohexyl-5-phenylimidazolidine-2,4-dione contributes to its specific biological activities, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-cyclohexyl-5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPQTFYBXFLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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